molecular formula C12H14N2O2S B2580630 Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 1176774-49-4

Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No. B2580630
CAS RN: 1176774-49-4
M. Wt: 250.32
InChI Key: KEEFREOTCHZGMA-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceutical drugs . It is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be confirmed using various spectral techniques including FT-IR, 1H-NMR, and MS .


Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Corrosion Inhibition

Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate derivatives have been explored for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting efficiency against steel in a 1 M HCl solution, showing that these inhibitors offer higher inhibition efficiencies and stability against steel corrosion than previously reported members of the benzothiazole family. This suggests a potential application in protecting metal surfaces from corrosive environments through both physical and chemical adsorption mechanisms Hu et al., 2016.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been investigated, indicating their potential in fighting bacterial and fungal infections. Chavan and Pai (2007) conducted a study on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, which involved a series of compounds derived from 2-aminobenzothiazole-6-carboxylic acid. These compounds exhibited good to moderate antibacterial activity against several microorganisms, such as Staphylococcus aureus and Escherichia coli, although they did not show significant activity against tested fungal species Chavan & Pai, 2007.

Antitumor Properties

Further, benzothiazole derivatives have been linked to antitumor activities, especially in sensitive carcinoma cells. For instance, Leong et al. (2003) discovered that 2-(4-aminophenyl)benzothiazoles, a class of compounds related to this compound, could generate DNA adducts in sensitive tumor cells both in vitro and in vivo, highlighting their potential as antitumor agents. This class of compounds shows promise in the selective treatment of carcinoma through the formation of covalent DNA adducts, offering a pathway for the development of targeted cancer therapies Leong et al., 2003.

Green Chemistry in Synthesis

Gao et al. (2020) reviewed the synthesis of benzothiazole compounds, emphasizing the principles of green chemistry. They outlined various environmentally friendly methods for synthesizing benzothiazole derivatives, including this compound, from condensation reactions and cyclizations using carbon dioxide (CO2) as a raw material. This approach not only highlights the compound's relevance in synthetic and medicinal chemistry but also its role in promoting sustainable practices in chemical synthesis Gao et al., 2020.

Mechanism of Action

While the specific mechanism of action for “Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring their potential applications in various fields .

properties

IUPAC Name

butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-7(2)16-11(15)8-4-5-9-10(6-8)17-12(13)14-9/h4-7H,3H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEFREOTCHZGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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